molecular formula C11H18N2O B043779 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one CAS No. 123366-49-4

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

Cat. No.: B043779
CAS No.: 123366-49-4
M. Wt: 194.27 g/mol
InChI Key: RDDACAGJHXCPJL-UHFFFAOYSA-N
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Description

1,8-Dimethyl-3,6-diazatricyclo[4311~3,8~]undecan-9-one is a complex organic compound with the molecular formula C11H18N2O This compound is part of the diazatricyclo family, characterized by its unique tricyclic structure containing nitrogen atoms

Scientific Research Applications

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core structure. This can be achieved through a series of cyclization reactions, often using reagents such as alkyl halides and amines under controlled conditions.

    Introduction of Methyl Groups: The next step involves the introduction of methyl groups at the 1 and 8 positions. This can be done using methylating agents like methyl iodide in the presence of a base.

    Oxidation to Form the Ketone: The final step involves the oxidation of the tricyclic amine to form the ketone group at the 9 position. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group back to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8-Tetraazatricyclo[4.4.1.1~3,8~]dodecane: Another tricyclic compound with a similar core structure but different substituents.

    3,6-Diazatricyclo[4.3.1.1~3,8~]undecan-9-ol: A related compound with

Properties

IUPAC Name

1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10-5-12-3-4-13(6-10)8-11(2,7-12)9(10)14/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDACAGJHXCPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CCN(C1)CC(C3)(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338204
Record name 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123366-49-4
Record name 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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